molecular formula C21H19N3O4 B14260727 1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) CAS No. 374562-13-7

1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)

Cat. No.: B14260727
CAS No.: 374562-13-7
M. Wt: 377.4 g/mol
InChI Key: DRFLAXQAUXYRLE-UHFFFAOYSA-N
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Description

1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-methylenebis(4-maleimidobenzene) and N,N’-(4,4’-diphenylmethane)bismaleimide . This compound is characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylene bridge and phenylene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) typically involves the reaction of 4,4’-methylenedianiline with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the bismaleimide compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) involves its ability to form covalent bonds with other molecules. This property makes it an effective cross-linking agent in polymer chemistry. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Methylenebis(4-maleimidobenzene)
  • N,N’-(4,4’-Diphenylmethane)bismaleimide
  • 4,4’-Methylenebis(N-phenylmaleimide)

Uniqueness

1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is unique due to its specific structure, which allows it to form stable cross-linked networks. This property is particularly valuable in the production of high-performance materials and in various scientific research applications .

Properties

CAS No.

374562-13-7

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-N-methylanilino]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19N3O4/c1-22(14-2-6-16(7-3-14)23-18(25)10-11-19(23)26)15-4-8-17(9-5-15)24-20(27)12-13-21(24)28/h2-9H,10-13H2,1H3

InChI Key

DRFLAXQAUXYRLE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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